N-methyl-N-[1-(5-methylpyrimidin-2-yl)pyrrolidin-3-yl]cyclopropanesulfonamide
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Overview
Description
N-methyl-N-[1-(5-methylpyrimidin-2-yl)pyrrolidin-3-yl]cyclopropanesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a cyclopropanesulfonamide group, a pyrrolidine ring, and a methylpyrimidine moiety, making it a unique molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-[1-(5-methylpyrimidin-2-yl)pyrrolidin-3-yl]cyclopropanesulfonamide typically involves multiple steps, including the formation of the pyrrolidine ring, the introduction of the methylpyrimidine group, and the attachment of the cyclopropanesulfonamide moiety. Common reagents used in these reactions include cyclopropanesulfonyl chloride, pyrrolidine derivatives, and methylpyrimidine precursors. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-[1-(5-methylpyrimidin-2-yl)pyrrolidin-3-yl]cyclopropanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-methyl-N-[1-(5-methylpyrimidin-2-yl)pyrrolidin-3-yl]cyclopropanesulfonamide has a wide range of scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes and interactions.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-methyl-N-[1-(5-methylpyrimidin-2-yl)pyrrolidin-3-yl]cyclopropanesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other cyclopropanesulfonamide derivatives, pyrrolidine-based molecules, and methylpyrimidine-containing compounds. Examples include:
- N-methyl-N-[1-(5-methylpyrimidin-2-yl)pyrrolidin-3-yl]cyclopropanesulfonamide analogs
- Pyrrolidine derivatives with different substituents
- Methylpyrimidine compounds with varying functional groups
Uniqueness
This compound is unique due to its specific combination of functional groups and structural features. This uniqueness makes it a valuable compound for research and industrial applications, offering distinct properties and potential benefits compared to similar molecules.
Properties
IUPAC Name |
N-methyl-N-[1-(5-methylpyrimidin-2-yl)pyrrolidin-3-yl]cyclopropanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O2S/c1-10-7-14-13(15-8-10)17-6-5-11(9-17)16(2)20(18,19)12-3-4-12/h7-8,11-12H,3-6,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBVMAFOGZWHQCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1)N2CCC(C2)N(C)S(=O)(=O)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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